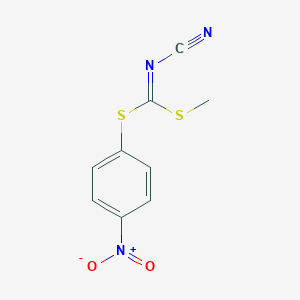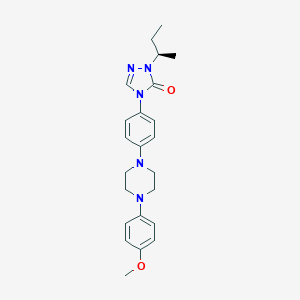
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the function of the serotonin system in the brain and its role in various physiological and pathological processes.
Wirkmechanismus
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- is a selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and cognition. By blocking the activity of this receptor, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- can modulate the function of the serotonin system and alter the release of other neurotransmitters such as dopamine and norepinephrine. This compound has been shown to have high affinity and selectivity for the 5-HT1A receptor, and its binding site has been characterized using molecular modeling and site-directed mutagenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- depend on the specific experimental conditions and the dose used. In general, this compound has been shown to reduce the activity of the serotonin system and alter the release of other neurotransmitters such as dopamine and norepinephrine. In animal studies, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been shown to reduce anxiety-like behavior, improve cognitive function, and modulate the response to stress. In humans, this compound has been used in positron emission tomography (PET) studies to measure the density and distribution of the serotonin 5-HT1A receptor in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- in lab experiments are its high affinity and selectivity for the serotonin 5-HT1A receptor, which allows for precise manipulation of the serotonin system. This compound has been extensively characterized in terms of its binding properties and pharmacokinetics, which makes it a reliable tool for studying the function of the serotonin system in the brain. However, there are also some limitations to using 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-, such as its relatively low solubility and stability in aqueous solutions, and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- and the serotonin 5-HT1A receptor. One area of interest is the role of this receptor in the development and treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the interaction between the serotonin system and other neurotransmitter systems in the brain, and the potential for developing new drugs that target multiple receptors. Finally, there is also interest in developing new imaging techniques that can measure the activity of the serotonin system in real-time, and the potential for using these techniques to guide personalized treatment for psychiatric disorders.
Synthesemethoden
The synthesis of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- involves several steps, starting from the reaction of 4-methoxyphenylpiperazine with 4-bromoaniline to form 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline. This intermediate is then reacted with 2-sec-butyl-4,5-dihydro-1H-imidazole-1-carboxylic acid to form the final product, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been extensively used in scientific research to investigate the function of the serotonin 5-HT1A receptor and its role in various physiological and pathological processes. This compound has been used in both in vitro and in vivo studies to elucidate the mechanism of action of the serotonin system in the brain and its effects on behavior, mood, and cognition. In particular, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been used to study the role of the serotonin system in anxiety, depression, schizophrenia, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
149809-44-9 |
|---|---|
Produktname |
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- |
Molekularformel |
C23H29N5O2 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-[(2R)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/t18-/m1/s1 |
InChI-Schlüssel |
IVIVGYTUQVJVPF-GOSISDBHSA-N |
Isomerische SMILES |
CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Andere CAS-Nummern |
149809-44-9 |
Synonyme |
3H-1,2,4-TRIAZOL-3-ONE, 2,4-DIHYDRO-4-[4-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]PHENYL]-2-(1-METHYLPROPYL)-, (R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
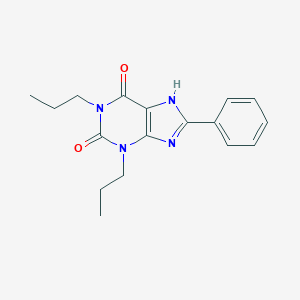

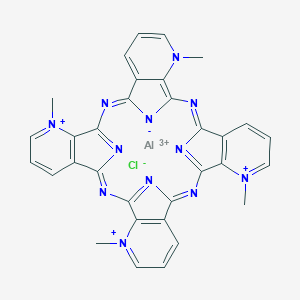
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
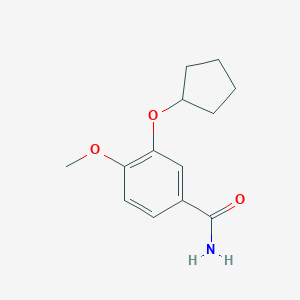
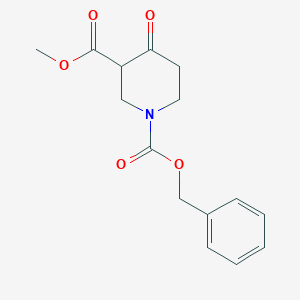
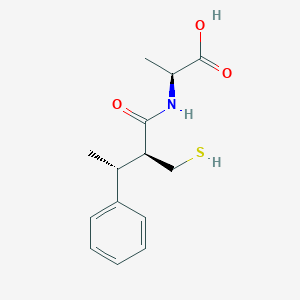

![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
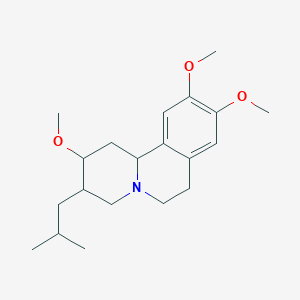
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
